molecular formula C9H13N3S B14290228 N-Benzyl-N-methylhydrazinecarbothioamide CAS No. 114324-56-0

N-Benzyl-N-methylhydrazinecarbothioamide

Cat. No.: B14290228
CAS No.: 114324-56-0
M. Wt: 195.29 g/mol
InChI Key: CCCSKFUQQXLJKQ-UHFFFAOYSA-N
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Description

N-Benzyl-N-methylhydrazinecarbothioamide is a thiourea derivative characterized by a benzyl group and a methyl group attached to the hydrazinecarbothioamide backbone. Thiourea derivatives are known for their metal-binding capabilities due to the thioamide (–NH–C(=S)–NH–) moiety, which can act as a bidentate or tridentate ligand .

Properties

CAS No.

114324-56-0

Molecular Formula

C9H13N3S

Molecular Weight

195.29 g/mol

IUPAC Name

3-amino-1-benzyl-1-methylthiourea

InChI

InChI=1S/C9H13N3S/c1-12(9(13)11-10)7-8-5-3-2-4-6-8/h2-6H,7,10H2,1H3,(H,11,13)

InChI Key

CCCSKFUQQXLJKQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=S)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-methylhydrazinecarbothioamide typically involves the reaction of benzylamine with methyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-methylhydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various hydrazine derivatives.

    Substitution: Substituted thioamides.

Scientific Research Applications

N-Benzyl-N-methylhydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Benzyl-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-Benzyl-N-methylhydrazinecarbothioamide with five structurally related hydrazinecarbothioamide derivatives, emphasizing substituent effects and applications:

Compound Name Molecular Formula Key Substituents Notable Properties/Applications Reference
This compound C₉H₁₁N₃S Benzyl, methyl Potential ligand for metal coordination; synthetic versatility. Inferred
(2Z)-N-Benzyl-2-(3-hydroxybenzylidene)hydrazinecarbothioamide C₁₅H₁₅N₃OS 3-Hydroxybenzylidene, benzyl Melting point: 130–132°C; IR bands at 1551 cm⁻¹ (C=N) and 1147 cm⁻¹ (C=S); used in coordination studies . [1]
N-Methyl-2-(4-methylbenzoyl)hydrazinecarbothioamide C₁₀H₁₃N₃OS 4-Methylbenzoyl, methyl ChemSpider ID: 629350; may exhibit altered solubility due to hydrophobic 4-methylbenzoyl group . [2]
2-[(Benzylsulfanyl)acetyl]-N-cyclopropylhydrazinecarbothioamide C₁₃H₁₇N₃OS₂ Benzylsulfanyl acetyl, cyclopropyl Enhanced steric effects from cyclopropyl; potential for asymmetric catalysis . [6]
(Z)-N,N-Dimethyl-2-[phenyl(pyridin-2-yl)methylidene]hydrazinecarbothioamide C₁₅H₁₅N₅S Pyridinyl, phenyl, dimethyl Pyridinyl group improves metal-binding; crystallographic data available (torsion angles: 117.75°) . [13]
(E)-2-(4-Benzyloxy-2-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide C₂₁H₁₉N₃O₂S Benzyloxy, hydroxy, phenyl Multidentate ligand; applications in drug design and metal complexation . [8]

Key Comparative Insights

Substituent Effects on Reactivity :

  • Electron-Withdrawing Groups : The 3-hydroxybenzylidene group in Compound increases polarity, evidenced by its IR C=N stretch at 1551 cm⁻¹, which may enhance hydrogen bonding.
  • Hydrophobic Groups : The 4-methylbenzoyl group in Compound likely reduces aqueous solubility, favoring organic-phase reactions.
  • Aromatic Extensions : Pyridinyl (Compound ) and benzyloxy (Compound ) substituents improve π-π stacking and metal coordination, critical for catalytic or pharmaceutical applications.

Thermal and Spectral Properties :

  • Compound has a defined melting point (130–132°C), while others (e.g., ) rely on crystallographic data for structural validation.
  • Thioamide vibrations (C=S stretches near 1147–1236 cm⁻¹) are consistent across analogs, confirming the stability of the –C(=S)–NH– motif .

Biological and Catalytic Applications :

  • Compounds with directing groups (e.g., hydroxybenzylidene or benzyloxy ) show promise in metal-catalyzed C–H functionalization, aligning with trends in green chemistry .
  • Steric bulk from cyclopropyl (Compound ) or dimethyl groups (Compound ) can modulate reaction selectivity in asymmetric synthesis.

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